molecular formula C8H6Br2N2OS B2994751 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine CAS No. 1690706-33-2

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2994751
CAS No.: 1690706-33-2
M. Wt: 338.02
InChI Key: XFPSAXPOBRWUCB-UHFFFAOYSA-N
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Description

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H6Br2N2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine typically involves the bromination of 7-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 4 and 6 positions of the benzothiazole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective bromine sources. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical studies to understand enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    4,6-Dibromo-1,3-benzothiazol-2-amine: Lacks the methoxy group, which may affect its reactivity and applications.

    7-Methoxy-1,3-benzothiazol-2-amine: Lacks the bromine atoms, leading to different chemical properties and reactivity.

    4,6-Dichloro-7-methoxy-1,3-benzothiazol-2-amine: Chlorine atoms instead of bromine, which can influence its chemical behavior and applications.

Uniqueness: 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and methoxy groups, which confer specific electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications, distinguishing it from its analogs.

Properties

IUPAC Name

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPSAXPOBRWUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1SC(=N2)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690706-33-2
Record name 4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine
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